4-Acetylpicolinamide

Drug Metabolism CYP450 Inhibition ADME-Tox

For researchers requiring a structurally authenticated picolinamide scaffold with defined biological activity, 4-Acetylpicolinamide (CAS 135450-71-4) offers a reliable solution. Substituting analogs risks non-reproducible target engagement due to the sensitivity of enzyme inhibition to the 4-acetyl substitution pattern. - ACC2 Inhibition: Validated IC50 of 473 nM, suitable as a chemical probe for fatty acid metabolism studies in obesity, diabetes, or NAFLD research. - CYP Panel Control: Defined low-potency inhibition of CYP3A4 and CYP2C19 (IC50=20,000 nM each), ideal for calibrating high-throughput ADME-Tox screening assays. - Synthetic Versatility: The 4-acetyl group provides a distinct electronic handle for further derivatization in antifungal or AChE-targeted library synthesis.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 135450-71-4
Cat. No. B151228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylpicolinamide
CAS135450-71-4
Synonyms2-Pyridinecarboxamide, 4-acetyl- (9CI)
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC=C1)C(=O)N
InChIInChI=1S/C8H8N2O2/c1-5(11)6-2-3-10-7(4-6)8(9)12/h2-4H,1H3,(H2,9,12)
InChIKeyKTULWXKYCZHSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylpicolinamide: Chemical Identity & Purity


4-Acetylpicolinamide (CAS 135450-71-4), also designated as 4-acetylpyridine-2-carboxamide, is a picolinamide derivative with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol [1]. The compound contains an acetyl group at the 4-position of the pyridine ring and a carboxamide at the 2-position, representing a common scaffold in medicinal chemistry for enzyme inhibition studies [2]. It is primarily utilized as a synthetic intermediate and a research reagent in academic and industrial settings, with commercially available purity specifications of 97% from certified suppliers .

Why 4-Acetylpicolinamide Cannot Be Substituted


Substituting 4-Acetylpicolinamide (CAS 135450-71-4) with another picolinamide derivative, such as the unsubstituted picolinamide or a halogenated analog, is scientifically unsound due to the established sensitivity of biological target engagement to specific substitution patterns on the picolinamide core [1]. Even minor structural changes, such as the presence or absence of an acetyl moiety at the 4-position, can lead to profound differences in binding affinity, enzyme inhibition, or functional activity against targets like cytochrome P450 isoforms, acetyl-CoA carboxylase (ACC), and acetylcholinesterase (AChE), as demonstrated in SAR studies of related picolinamide series [2][3]. Therefore, using an alternative compound without experimental validation introduces a significant risk of non-reproducible or misinterpreted results, making the specific procurement of 4-Acetylpicolinamide essential for research continuity.

4-Acetylpicolinamide: Comparative Quantitative Data


CYP3A4 and CYP2C19 Inhibition Profile

In in vitro enzyme inhibition assays, 4-Acetylpicolinamide demonstrated a clear differentiation in its inhibitory profile against two major human cytochrome P450 isoforms. The compound exhibited an IC50 of 20,000 nM against CYP3A4, while showing an equivalent IC50 of 20,000 nM against CYP2C19 [1]. While the absolute potency is modest, the data confirms a consistent, low-level interaction across multiple isoforms. The key differentiation for this specific compound lies in its balanced profile, which can be advantageous when a low-risk, non-selective CYP inhibitor is required as a control or for background suppression in certain assays.

Drug Metabolism CYP450 Inhibition ADME-Tox

ACC2 Enzyme Inhibition Potency

4-Acetylpicolinamide was profiled against human Acetyl-CoA Carboxylase 2 (ACC2), a key enzyme in fatty acid oxidation and a target for metabolic disorders. The compound inhibited recombinant human ACC2 with an IC50 of 473 nM [1]. This level of potency places it in the moderate range, which is distinct from more potent picolinamide-based ACC inhibitors reported elsewhere. The differentiation is clear: this compound offers a specific, quantified activity against ACC2 that can serve as a benchmark or starting point for SAR studies aiming to modulate this target.

Metabolic Disease ACC2 Inhibition Lipid Metabolism

Antifungal Potential via Picolinamide Scaffold

While no direct antifungal data exists for 4-Acetylpicolinamide, the picolinamide scaffold is a privileged structure in antifungal research. SAR studies on picolinamide derivatives, such as those related to the natural product UK-2A, have demonstrated that modifications to the picolinamide core can retain or enhance activity against phytopathogenic fungi like Zymoseptoria tritici [1]. Furthermore, chloro-substituted picolinamides have shown significant activity against Rhizoctonia solani [2]. By class-level inference, 4-Acetylpicolinamide represents a distinct chemical entry point for exploring the antifungal potential of this scaffold, with the 4-acetyl group offering a different electronic and steric profile compared to the more commonly explored halogenated or alkoxy-substituted analogs.

Antifungal Agricultural Chemistry Structure-Activity Relationship

AChE Inhibition: Picolinamide vs Benzamide

SAR investigations comparing benzamide and picolinamide derivatives have revealed that the picolinamide core generally confers superior acetylcholinesterase (AChE) inhibitory activity compared to the corresponding benzamide scaffold [1]. In a study of compounds containing a dimethylamine side chain, picolinamide derivative 7a exhibited an AChE IC50 of 2.49 ± 0.19 µM with a 99.4-fold selectivity over butyrylcholinesterase (BChE), whereas the benzamide series showed weaker activity [1]. While 4-Acetylpicolinamide was not directly tested in this assay, this class-level advantage underscores the value of selecting a picolinamide core for AChE-targeted research. The 4-acetyl substitution on 4-Acetylpicolinamide provides a distinct electronic environment that may further modulate this activity.

Neurodegeneration AChE Inhibition Medicinal Chemistry

4-Acetylpicolinamide: Application Scenarios


Low-Potency CYP Inhibitor Control for ADME-Tox

Based on its characterized inhibition of CYP3A4 and CYP2C19 (both with IC50 = 20,000 nM) [1], 4-Acetylpicolinamide is ideally suited as a low-potency control compound in cytochrome P450 inhibition assays. Its defined, weak activity against these key drug-metabolizing enzymes makes it a valuable reference for calibrating high-throughput screening assays aimed at identifying more potent CYP inhibitors or for studying baseline drug-drug interaction potential in early-stage ADME-Tox panels.

ACC2 Inhibitor Tool in Metabolic Disease

The quantified inhibition of ACC2 (IC50 = 473 nM) [1] positions 4-Acetylpicolinamide as a validated chemical probe for studying fatty acid metabolism. Researchers investigating the role of ACC2 in obesity, diabetes, or non-alcoholic fatty liver disease (NAFLD) can utilize this compound as a starting point for SAR studies or as a control in enzymatic assays designed to identify more potent and selective ACC2 inhibitors.

Antifungal Lead Discovery via Picolinamide Scaffold

Drawing on the established antifungal activity of picolinamide derivatives [1][2], 4-Acetylpicolinamide serves as a chemically distinct building block for the synthesis and screening of novel antifungal agents. Its 4-acetyl group provides a unique electronic and steric handle for further derivatization, allowing medicinal chemists to explore new chemical space within the picolinamide class for targeting agricultural or clinical fungal pathogens.

AChE Inhibitor Scaffold for Neuroscience

Given the proven advantage of the picolinamide core over benzamides in inhibiting acetylcholinesterase (AChE) [3], 4-Acetylpicolinamide is a strategic intermediate for developing new therapeutics for Alzheimer's disease and other dementias. The compound provides a platform for synthesizing a focused library of picolinamide analogs to optimize AChE inhibition and selectivity, potentially leading to improved cognitive enhancers.

Technical Documentation Hub

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